![molecular formula C11H9NO4 B1505815 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 57931-81-4](/img/structure/B1505815.png)
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 57931-81-4 . It has a molecular weight of 219.2 . The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This process is accompanied by decarboxylation with the loss of two molecules of CO2, leading to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,8H,1H3,(H,15,16) . The structure of this compound has been deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components. The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 265-266 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Derivatives of this compound, especially those containing a fluorine atom, are known to be highly effective antibiotics. The presence of a sulfur atom in the 2 position of the quinoline moiety is believed to enhance antibacterial activity .
Analgesic Properties
Some derivatives have shown to possess significant analgesic properties, with specific activities exceeding those of nonnarcotic analgesics like Diclofenac and Ketorolac, and comparable to Tramadol .
Synthesis of Diverse Derivatives
The compound serves as a precursor for synthesizing a wide range of derivatives by reacting with various substituted benzaldehyde derivatives, amine derivatives, and isocyanides. This demonstrates its versatility in creating diverse molecules for further pharmacological evaluation .
Drug Research and Development
Due to its interesting pharmaceutical and biological activities, 4-Hydroxy-2-quinolones, which include this compound, are valuable in drug research and development. There has been significant interest in synthesizing analogous compounds and heteroannelated derivatives .
Anti-inflammatory Activity
The synthesis and study of the structure and acid properties of this compound have been carried out. It has been found to possess anti-inflammatory activity, which adds to its potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOTRDYNZHUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715862 | |
Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
57931-81-4 | |
Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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